molecular formula C12H8N4O4 B12914260 3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one CAS No. 923569-70-4

3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B12914260
CAS No.: 923569-70-4
M. Wt: 272.22 g/mol
InChI Key: CAKKAZBSVDAREE-UHFFFAOYSA-N
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Description

3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the class of isoxazoles. Isoxazoles are known for their electron-rich azole rings containing an oxygen atom next to the nitrogen. This specific compound features a nitrophenyl group and a methyl group attached to the isoxazolo[4,5-d]pyridazinone core, making it a unique and interesting molecule for various scientific research applications .

Preparation Methods

The synthesis of 3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one typically involves heterocyclization methods. One common approach is the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles. The reaction conditions often include refluxing in pyridine, which facilitates the formation of the isoxazolopyridine system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles replace the nitro group. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines.

Scientific Research Applications

3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the isoxazolo[4,5-d]pyridazinone core can interact with specific enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the target .

Comparison with Similar Compounds

3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one can be compared with other similar compounds, such as:

Properties

CAS No.

923569-70-4

Molecular Formula

C12H8N4O4

Molecular Weight

272.22 g/mol

IUPAC Name

3-methyl-7-(2-nitrophenyl)-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C12H8N4O4/c1-6-9-11(20-15-6)10(13-14-12(9)17)7-4-2-3-5-8(7)16(18)19/h2-5H,1H3,(H,14,17)

InChI Key

CAKKAZBSVDAREE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=O)NN=C2C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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